3-Dodecylaminopropionic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(dodecylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15(17)18/h16H,2-14H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDQNOLIADXSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061709 | |
| Record name | .beta.-Alanine, N-dodecyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
257.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-54-0 | |
| Record name | 151L | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | beta-Alanine, N-dodecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl(carboxyethyl)amine | |
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| Record name | .beta.-Alanine, N-dodecyl- | |
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| Record name | .beta.-Alanine, N-dodecyl- | |
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| Record name | 3-dodecylaminopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.517 | |
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| Record name | LAURAMINOPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LXZ94F0T2 | |
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Advanced Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Pathways for 3-Dodecylaminopropionic Acid
The synthesis of this compound is primarily achieved through the aza-Michael addition, a fundamental reaction in organic chemistry involving the addition of an amine to an α,β-unsaturated carbonyl compound.
A common and established method for synthesizing this compound involves the reaction of dodecylamine (B51217) with methyl acrylate (B77674). chemicalbook.comchemicalbook.com This reaction is a classic example of a conjugate addition. The process typically involves heating a mixture of the two reactants. For instance, one procedure describes heating dodecylamine with methyl acrylate at 100°C for a duration of 10 to 30 minutes. chemicalbook.comchemicalbook.com
The initial product of this reaction is the methyl ester, methyl 3-(dodecylamino)propanoate. To obtain the final carboxylic acid, a subsequent hydrolysis step is necessary. This two-step process allows for controlled synthesis and purification. Microwave irradiation has also been explored to promote the Michael addition of amines to α,β-unsaturated esters like methyl acrylate, often leading to significantly reduced reaction times and higher yields. nih.gov For example, the reaction of (S)-α-methylbenzylamine with methyl acrylate was completed in just 10 minutes at 80°C under microwave irradiation, yielding the product in 95% yield without the formation of double addition byproducts. nih.gov
A patented method for selectively synthesizing N-alkyl amino dipropionate also utilizes the reaction between dodecylamine and methyl acrylate as the first step. google.com In this process, dodecylamine is added dropwise to a solution of methyl acrylate in a solvent like ethanol (B145695) or methyl tert-butyl ether, followed by a reaction period of several hours. google.com
Table 1: Synthesis via Dodecylamine and Methyl Acrylate
| Reactants | Conditions | Product | Reference |
|---|---|---|---|
| Dodecylamine, Methyl Acrylate | 100°C, 10-30 min | This compound | chemicalbook.com, chemicalbook.com |
| (S)-α-methylbenzylamine, Methyl Acrylate | Microwave, 80°C, 10 min | Methyl 3-((S)-1-phenylethylamino)propanoate | nih.gov |
The direct reaction of a primary alkyl amine, such as dodecylamine, with acrylic acid is another principal route to this compound. scielo.org.mxredalyc.org This method is often favored for its atom economy as it does not require a subsequent hydrolysis step. The reaction is typically carried out by heating the two reactants together. In one study, dodecylamine was reacted with acrylic acid at 90-95°C for 2 hours to yield the desired product as a white solid with a 94% yield. scielo.org.mxredalyc.org
A key aspect of this reaction in aqueous media is the initial acid-base reaction between the amine and the carboxylic acid. This leads to the formation of dodecylammonium acrylate, which can be considered a surfactant with a polymerizable counterion. nih.gov The subsequent Michael addition then proceeds from this ion pair. A solvent-free approach has also been patented, reacting an alkyl amine with an alpha-beta unsaturated carboxylic acid at temperatures between 50°C and 180°C for 1 to 10 hours. google.com
Table 2: Synthesis via Dodecylamine and Acrylic Acid
| Reactants | Conditions | Yield | Product | Reference |
|---|---|---|---|---|
| Dodecylamine, Acrylic Acid | 90-95°C, 2 hours | 94% | This compound | scielo.org.mx, redalyc.org |
Novel Approaches in this compound Synthesis
Recent research has focused on developing more efficient and environmentally friendly methods for aza-Michael additions. One such approach involves the use of ionic liquids as catalysts. rsc.org These reactions can often be performed at room temperature and may not require traditional volatile organic solvents, aligning with the principles of green chemistry. The use of an excess of the amine can help to drive the reaction to completion. rsc.org
Microwave-assisted organic synthesis represents another significant advancement. nih.gov This technique can dramatically reduce reaction times from hours or even days to mere minutes, while often improving yields and product purity. nih.gov The application of microwave irradiation to the Michael addition of amines to acrylates has been shown to be a simple and efficient protocol. nih.gov
Mechanistic Studies of this compound Formation Reactions
The formation of this compound proceeds via the aza-Michael addition reaction. Detailed computational and kinetic studies have shed light on the underlying mechanism. For the addition of primary and secondary amines to acrylates in aprotic solvents, the reaction is believed to occur preferentially through a 1,2-addition mechanism. acs.org This involves the rapid, pseudo-equilibrated formation of a zwitterionic intermediate, followed by a rate-determining, amine-assisted proton transfer to yield the final product. acs.org
The nature of the solvent plays a critical role. While the reaction is exceptionally fast in polar protic solvents like water, this acceleration is attributed to the nature of the solvent itself rather than a unique "on-water" effect. dcu.ie The reaction is proposed to proceed via a stepwise mechanism involving the formation of a zwitterionic intermediate and subsequent proton transfer. dcu.ie The choice of solvent, catalyst, and reactant concentrations can influence the reaction order and rate. whiterose.ac.uk
Synthesis of this compound Derivatives
The structure of this compound can be modified to create various derivatives with tailored properties. One strategy involves using the synthesized this compound as a ligand to create organometallic complexes. For example, it has been reacted with di-n-butyltin(IV) oxide in a 2:1 molar ratio to synthesize di-n-butyl[bis(dodecyl-aminopropionic acid)]tin(IV). scielo.org.mxresearchgate.net These derivatives have been characterized extensively using techniques like NMR spectroscopy and mass spectrometry. scielo.org.mxredalyc.orgresearchgate.net
Another modification strategy involves further reaction at the amine nitrogen. A patented process describes the synthesis of N-alkyl amino dipropionates, where a primary alkyl amine is reacted with two equivalents of an acrylate ester. google.com This results in the addition of two propionate (B1217596) chains to the nitrogen atom.
Cascade reactions provide another route to complex derivatives. When primary amines react with certain unsaturated esters, the initial aza-Michael adduct can undergo a subsequent intramolecular cyclization. frontiersin.org For example, the reaction of a primary amine with an itaconate can lead to the formation of a stable N-substituted pyrrolidone ring, demonstrating a powerful method for creating heterocyclic structures from simple acyclic precursors. frontiersin.org
Functionalization Techniques and Derivative Characterization
The functionalization of this compound is a key strategy for modifying its physicochemical properties and creating a diverse range of derivatives with tailored characteristics. These modifications primarily target the carboxylic acid and secondary amine functional groups, allowing for the introduction of various moieties that can influence solubility, reactivity, and potential applications. The characterization of these newly synthesized derivatives is crucial to confirm their chemical structures and purity.
Amide Bond Formation
A prevalent method for functionalizing the carboxylic acid group of this compound is through the formation of amide bonds. This is typically achieved by reacting the acid with a primary or secondary amine in the presence of a coupling reagent. Common coupling agents that facilitate this reaction include dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and 1-Hydroxybenzotriazole (HOBt) in combination with a carbodiimide. ajchem-a.comnih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov The choice of amine dictates the nature of the resulting amide derivative. For instance, reaction with aniline (B41778) derivatives can produce N-aryl amides. ajchem-a.com
The general scheme for amide synthesis using a coupling reagent like EDCI and HOBt involves the formation of an active ester intermediate, which then readily reacts with the amine to form the desired amide and water-soluble byproducts.
Reaction Scheme:
R-COOH + R'-NH₂ --(EDCI, HOBt)--> R-CONH-R'
Where R-COOH is this compound and R'-NH₂ is a primary or secondary amine.
The characterization of these amide derivatives relies heavily on spectroscopic techniques. ajchem-a.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the amide bond is confirmed by the appearance of a characteristic C=O stretching vibration (Amide I band) typically in the range of 1630-1680 cm⁻¹ and an N-H bending vibration (Amide II band) around 1520-1580 cm⁻¹. The disappearance of the broad O-H stretch from the carboxylic acid is also indicative of a successful reaction. ajchem-a.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for detailed structural elucidation. In ¹H NMR, the appearance of a new signal for the amide proton (N-H) and shifts in the signals of the protons adjacent to the carbonyl group and the nitrogen atom confirm the formation of the amide. ¹³C NMR will show a characteristic signal for the amide carbonyl carbon, typically in the range of 170-180 ppm. ajchem-a.com
Esterification
Ester derivatives of this compound can be synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.netmedcraveonline.com This classic Fischer esterification is an equilibrium-driven process. Alternatively, more reactive acylating agents derived from the carboxylic acid, such as an acyl chloride, can be used to react with alcohols for a more efficient esterification. aocs.org The synthesis of ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid highlights a relevant synthetic approach. nih.gov
Reaction Scheme (Fischer Esterification):
R-COOH + R'-OH --(H⁺ catalyst)--> R-COOR' + H₂O
Where R-COOH is this compound and R'-OH is an alcohol.
Characterization of the resulting esters involves:
FT-IR Spectroscopy: The key spectral change is the appearance of a strong C=O stretching band for the ester at a higher frequency than the corresponding carboxylic acid, typically in the range of 1730-1750 cm⁻¹. The broad O-H stretching band of the carboxylic acid will disappear. researchgate.net
NMR Spectroscopy: In ¹H NMR, new signals corresponding to the protons of the alcohol's alkyl group will appear, and the chemical shifts of the protons alpha to the newly formed ester linkage will be affected. In ¹³C NMR, a new signal for the ester carbonyl carbon will be present, and signals for the carbons of the alcohol moiety will also be observed. researchgate.net
N-Acylation
The secondary amine group of this compound offers another site for functionalization through N-acylation. This reaction involves treating the amino acid with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the liberated acid. nih.gov This method allows for the introduction of a wide variety of acyl groups to the nitrogen atom, further diversifying the range of possible derivatives. An electrochemical approach for N-acylation under aqueous conditions has also been reported as a sustainable method. rsc.org
Reaction Scheme:
R-NH-R' + R''-COCl --(Base)--> R-N(COR'')-R' + HCl
Where R-NH-R' represents this compound and R''-COCl is an acyl chloride.
The characterization of N-acylated derivatives follows similar principles to amide and ester characterization:
FT-IR Spectroscopy: The introduction of a new carbonyl group will result in an additional C=O stretching band.
NMR Spectroscopy: The chemical shifts of the protons and carbons near the nitrogen atom will be significantly altered due to the electron-withdrawing effect of the newly introduced acyl group.
Organometallic Complex Formation
This compound can act as a ligand to form complexes with metal ions. A notable example is the synthesis of di-n-butyl [bis (dodecyl-aminopropionic acid)]tin (IV). Current time information in Bangalore, IN. This derivative is formed by the reaction of di-n-butyltin (IV) oxide with this compound. Current time information in Bangalore, IN.
Reaction Scheme:
2 R-COOH + (n-Bu)₂SnO → (n-Bu)₂Sn(OOC-R)₂ + H₂O
Where R-COOH is this compound.
The characterization of such organometallic derivatives requires additional analytical techniques:
Multinuclear NMR Spectroscopy: In addition to ¹H and ¹³C NMR, ¹¹⁹Sn NMR is crucial for characterizing organotin compounds, providing information about the coordination environment of the tin atom. Current time information in Bangalore, IN.
Mass Spectrometry: This technique is used to determine the molecular weight of the complex and can provide information about its structure through fragmentation patterns. Current time information in Bangalore, IN.
Research Findings on Derivative Characterization
The following tables summarize the characterization data for derivatives of this compound and related long-chain amino acids, as reported in the scientific literature.
Table 1: Spectroscopic Data for Di-n-butyl [bis (dodecyl-aminopropionic acid)]tin (IV)
| Spectroscopic Technique | Key Observations and Assignments Current time information in Bangalore, IN. |
| ¹H NMR | Signals corresponding to the dodecyl chain protons, propionic acid backbone protons, and the n-butyl groups attached to the tin atom. |
| ¹³C NMR | Resonances for all unique carbon atoms in the dodecyl chain, the propionic acid moiety, and the n-butyl groups. |
| ¹¹⁹Sn NMR | A single signal indicating the formation of a unique hexacoordinated tin species. |
| IR Spectroscopy | Presence of a strong C=O stretching band from the coordinated carboxylate group. Absence of the broad O-H stretch of the free carboxylic acid. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected mass of the di-n-butyl [bis (dodecyl-aminopropionic acid)]tin (IV) complex. |
Table 2: General Characterization of Amide and Ester Derivatives of Long-Chain Carboxylic Acids
| Derivative Type | Analytical Method | Typical Characterization Details |
| Amide Derivatives | FT-IR | Appearance of Amide I (C=O stretch) and Amide II (N-H bend) bands. ajchem-a.com |
| ¹H NMR | Signal for amide proton (N-H), shifts in adjacent proton signals. ajchem-a.com | |
| ¹³C NMR | Signal for amide carbonyl carbon. ajchem-a.com | |
| Ester Derivatives | FT-IR | Strong C=O stretching band for the ester. researchgate.net |
| ¹H NMR | Signals for the alcohol moiety protons. researchgate.net | |
| ¹³C NMR | Signal for the ester carbonyl carbon and alcohol moiety carbons. researchgate.net |
Physico Chemical Principles of Amphiphilic Behavior and Self Assembly
Micellar Aggregation Dynamics of 3-Dodecylaminopropionic Acid
At a certain concentration, known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) spontaneously aggregate to form micelles. In these structures, the hydrophobic tails are sequestered in the core, away from water, while the hydrophilic head groups form the outer corona, interacting with the aqueous environment.
Common methodologies include:
Surface Tensiometry: This is a primary and widely used method. The surface tension of a surfactant solution decreases as the concentration increases. Once micelles form, the concentration of monomers in the bulk solution and at the air-water interface remains relatively constant, leading to a plateau in the surface tension. The CMC is identified as the concentration at which this break in the surface tension versus concentration curve occurs.
Conductivity Measurement: This technique is suitable for ionic surfactants. The electrical conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity changes because the micelles, although charged, move more slowly than the individual ions, and they also bind some counterions. The break in the conductivity versus concentration plot indicates the CMC. Given the zwitterionic nature of this compound, the effectiveness of this method would depend on the net charge of the molecule at a given pH.
Fluorescence Spectroscopy: This sensitive method often employs a fluorescent probe, such as pyrene (B120774). The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar aqueous solution (below the CMC), the intensity ratio of certain vibronic peaks is different from that in the nonpolar interior of a micelle (above the CMC). A plot of this intensity ratio against surfactant concentration shows a sigmoidal change, from which the CMC can be determined.
| Methodology | Principle |
| Surface Tensiometry | Measures the change in surface tension of the solution with increasing surfactant concentration. The CMC is the point of inflection where surface tension becomes relatively constant. |
| Conductivity Measurement | Detects the change in the slope of electrical conductivity versus surfactant concentration, which occurs upon micelle formation. |
| Fluorescence Spectroscopy | Utilizes a fluorescent probe that exhibits different spectral properties in the aqueous environment versus the hydrophobic micellar core. |
The micellization of this compound is expected to be sensitive to several environmental factors, primarily due to its amino acid head group which has pH-dependent charges.
pH: The pH of the solution is a critical factor. At its isoelectric point (pI), the net charge of the zwitterionic head group is zero, which would likely promote aggregation at a lower concentration due to reduced electrostatic repulsion between the head groups. In acidic solutions (pH < pI), the amino group is protonated, giving the head group a net positive charge. In alkaline solutions (pH > pI), the carboxylic acid group is deprotonated, resulting in a net negative charge. This increased electrostatic repulsion at pH values away from the pI would likely lead to a higher CMC.
Electrolytes: The addition of salts (electrolytes) to the solution can significantly influence the CMC. The added ions can shield the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelles. This reduced repulsion allows the micelles to form more easily, thus lowering the CMC. The magnitude of this effect generally increases with the concentration and valency of the counterions.
Temperature: Temperature can have a complex effect on micellization. Initially, an increase in temperature often leads to a decrease in the CMC, as the dehydration of the hydrophobic chains favors their aggregation. However, at higher temperatures, the increased kinetic energy of the surfactant molecules can disrupt micelle formation, leading to an increase in the CMC.
The aggregation number is the average number of surfactant molecules in a single micelle. This, along with the shape of the micelle (morphology), is a key characteristic of the self-assembled system. For this compound, these properties are also expected to be influenced by factors such as pH and electrolyte concentration.
The shape of the micelles can range from spherical to cylindrical or even more complex structures, depending on the packing of the surfactant molecules. The preferred morphology is dictated by the balance of attractive forces between the hydrophobic tails and repulsive forces between the hydrophilic head groups. Changes in pH and ionic strength, which alter the head group interactions, can therefore induce transitions in micelle shape.
Detailed experimental data on the aggregation number and specific micelle morphology for this compound are not available in the reviewed literature.
Zwitterionic Characteristics and Surface Activity
The zwitterionic nature of this compound, containing both an acidic carboxylic group and a basic amino group, is central to its surface-active properties.
The isoelectric point (pI) is the pH at which the molecule has a net charge of zero. For this compound, the pI is reported to be around pH 4. The ionization state of the molecule changes with the pH of the solution:
At pH < pI (acidic conditions): The amino group is protonated (-NH2+), and the carboxylic acid group is largely protonated (-COOH). The molecule carries a net positive charge and behaves like a cationic surfactant.
At pH ≈ pI: The amino group is protonated, and the carboxylic acid group is deprotonated (-COO-). The molecule exists as a zwitterion with a net charge of zero.
At pH > pI (alkaline conditions): The amino group is deprotonated (-NH2), and the carboxylic acid group is deprotonated (-COO-). The molecule carries a net negative charge and behaves like an anionic surfactant.
A precise, experimentally determined pI and the pKa values for the acidic and basic groups of this compound would be necessary for a detailed analysis of its ionization state across the pH spectrum.
| pH Range | Predominant Charge of Head Group | Surfactant Behavior |
| pH < pI (~4) | Positive | Cationic |
| pH ≈ pI (~4) | Neutral (Zwitterionic) | Nonionic-like |
| pH > pI (~4) | Negative | Anionic |
A key function of any surfactant is to reduce the interfacial tension between two immiscible phases, such as oil and water, or the surface tension at the air-water interface. This compound achieves this by adsorbing at the interface.
The amphiphilic molecules orient themselves at the interface with their hydrophobic dodecyl tails penetrating the non-aqueous phase (or extending into the air) and their hydrophilic aminopropionic acid head groups remaining in the aqueous phase. This arrangement disrupts the cohesive forces between the water molecules at the surface, thereby lowering the surface or interfacial tension. The efficiency of a surfactant in reducing surface tension is a measure of its surface activity. The zwitterionic nature of this compound suggests that its efficiency in reducing interfacial tension will be highly dependent on the pH of the aqueous phase, which controls the charge and hydration of its head group.
Interactions with Diverse Solvent Systems
The amphiphilic nature of this compound, also known as N-dodecyl-β-alanine, governs its interactions with various solvent systems. This behavior is characterized by the presence of a hydrophilic head and a hydrophobic tail within the same molecule, leading to distinct solubility and self-assembly characteristics in different environments.
The solubility of this compound is significantly influenced by the nature of the solvent. It is known to be soluble in water and ethanol (B145695), particularly under conditions of strong acidity or alkalinity. This pH-dependent solubility is a hallmark of its amphoteric character, stemming from the presence of both a carboxylic acid group and an amino group.
Due to a lack of extensive publicly available research data, specific quantitative values for the solubility and critical micelle concentration (CMC) of this compound in a wide array of polar, nonpolar, protic, and aprotic solvents are not readily found in scientific literature. However, based on the general principles of physical chemistry and the behavior of analogous amphiphilic compounds, its interactions can be qualitatively described.
In polar protic solvents like water and ethanol, the hydrophilic head of this compound, which contains the carboxylic acid and amino groups, can form hydrogen bonds with the solvent molecules. This interaction promotes solubility. At concentrations above the CMC, these molecules are expected to self-assemble into micelles, with the hydrophobic dodecyl chains oriented towards the core of the micelle to minimize contact with the polar solvent, and the hydrophilic heads forming the outer surface.
In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetone, which possess dipole moments but lack acidic protons, the interactions would be primarily driven by dipole-dipole forces between the solvent and the polar head of the surfactant. While solubility is expected, the nature and extent of self-assembly might differ from that in protic solvents due to the absence of hydrogen bonding with the solvent.
Conversely, in nonpolar solvents like hexane (B92381) or toluene, the hydrophobic dodecyl tail of this compound would interact favorably with the solvent molecules through van der Waals forces. In such environments, the surfactant molecules would tend to form reverse micelles. In this configuration, the hydrophilic heads would cluster together in the core to avoid the nonpolar solvent, while the hydrophobic tails would extend outwards into the solvent.
The table below summarizes the expected qualitative interactions and self-assembly behavior of this compound in different solvent systems, based on established principles of surfactant chemistry.
| Solvent Type | Primary Interactions | Expected Solubility | Predicted Self-Assembly |
| Polar Protic | Hydrogen bonding, Dipole-dipole | High (pH-dependent) | Micelles |
| Polar Aprotic | Dipole-dipole | Moderate to High | Micelles |
| Nonpolar | Van der Waals forces | Low to Moderate | Reverse Micelles |
It is important to note that this information is based on theoretical principles and the behavior of similar amphoteric surfactants. Detailed experimental studies are required to provide precise quantitative data on the solubility and self-assembly of this compound in a diverse range of solvent systems.
Advanced Applications and Functional Material Development
Role in Detergency and Emulsification Technologies
3-Dodecylaminopropionic acid, as an amino acid-type amphoteric surfactant, demonstrates significant utility in detergency and emulsification. researchgate.net Its molecular structure, featuring a long hydrophobic dodecyl chain and a hydrophilic head with both a carboxylic acid and an amino group, allows it to modify the properties of interfaces, which is fundamental to its performance in these applications. The pH-sensitive nature of this compound, with an isoelectric point around pH 4, further enhances its versatility, as its charge and, consequently, its interfacial properties can be tuned by adjusting the pH of the formulation. researchgate.net
This compound is recognized for its excellent foaming power. researchgate.net Foam, a system where a gas is dispersed in a liquid, is crucial for many cleaning products, providing visual cues to the user and helping to lift and carry away dirt. The ability of a surfactant to generate foam is known as foamability, while the persistence of that foam over time is referred to as foam stability. researchgate.net
The stability of the foam generated by this compound is highly dependent on pH. As an amphoteric surfactant, its charge changes with the pH of the solution. In acidic or basic environments, the molecule becomes ionic. This formation of ionic species at the surface of the foam films leads to the establishment of an electric double layer, which provides electrostatic repulsion between the bubble surfaces, preventing them from coalescing and thus stabilizing the foam. dntb.gov.ua Around its isoelectric point (pH ≈ 4), the molecule has a net neutral charge, which can lead to reduced foam stability. researchgate.netdntb.gov.ua This pH-dependent behavior allows for the creation of formulations with controlled foaming characteristics.
Table 1: Influence of pH on the Foam Stability of Amphoteric Surfactants This table illustrates the general principles of foam stabilization for amphoteric surfactants like this compound.
| pH Range | Predominant Molecular Charge | Stabilization Mechanism | Expected Foam Stability |
|---|---|---|---|
| Acidic (pH < 4) | Cationic (NH₂⁺) | Electrostatic repulsion from the electric double layer | High |
| Near Isoelectric Point (pH ≈ 4) | Zwitterionic (Net Neutral) | Reduced electrostatic repulsion | Low / Unstable |
| Basic (pH > 4) | Anionic (COO⁻) | Electrostatic repulsion from the electric double layer | High |
The compound exhibits excellent wetting power, a critical property in many cleaning and industrial applications. researchgate.net Wetting agents are surfactants that lower the surface tension of a liquid, typically water, allowing it to spread more easily across a surface. mdpi.com The amphiphilic structure of this compound is key to this function. The hydrophobic dodecyl tail is repelled by water, while the hydrophilic head is attracted to it. This causes the molecules to align at the air-water interface, disrupting the cohesive forces between water molecules and thereby reducing surface tension. This enhanced wetting allows cleaning solutions to penetrate fabrics and porous materials more effectively and ensures uniform coverage of surfaces in agricultural or industrial sprays. mdpi.com
In addition to its roles in foaming and wetting, this compound functions as an emulsifier, enabling the mixing of immiscible liquids like oil and water. Emulsions are stabilized by the surfactant molecules, which adsorb at the oil-water interface, forming a protective film around the dispersed droplets. This film acts as a barrier, preventing the droplets from coalescing and the emulsion from separating.
The stability of these emulsions is critical for the shelf-life and efficacy of many products. The effectiveness of this compound as an emulsifier is linked to its ability to create a resilient interfacial film. Instability phenomena such as flocculation (clumping of droplets) and migration (creaming or sedimentation) are hindered by the steric and electrostatic barriers provided by the adsorbed surfactant layer. researchgate.net The pH-dependent charge of its headgroup can be used to modulate these electrostatic interactions, offering a tool to optimize emulsion stability for specific formulations.
Corrosion Inhibition Studies and Mechanisms
Organic compounds containing nitrogen and other heteroatoms, such as this compound, are effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments. researchgate.netresearchgate.netuowasit.edu.iq The primary mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, which forms a protective barrier. mdpi.commdpi.com This barrier isolates the metal from the corrosive medium, blocking the active sites where electrochemical corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would otherwise occur. mdpi.com The efficiency of these inhibitors is closely related to their adsorption properties. researchgate.net
The adsorption of an inhibitor like this compound onto a metal surface is a spontaneous process. researchgate.net The molecule's polar headgroup, containing both an amino group (-NH₂) and a carboxylic acid group (-COOH), interacts with the charged metal surface, while the long, nonpolar dodecyl tail orients away from the surface, creating a dense, hydrophobic layer. researchgate.net This film acts as a geometric block, preventing corrosive species from reaching the metal. researchgate.net
The relationship between the inhibitor concentration and the degree of surface coverage often follows established adsorption models, such as the Langmuir adsorption isotherm. dntb.gov.uacarta-evidence.org The Langmuir model assumes that the inhibitor forms a monolayer on the metal surface and that there are a fixed number of adsorption sites, with no interaction between the adsorbed molecules. carta-evidence.orgscielo.org.mx
The adsorption of an inhibitor onto a metal surface can occur through two main mechanisms: physisorption (physical adsorption) and chemisorption (chemical adsorption), and often involves a combination of both. researchgate.netmdpi.com
Physisorption involves electrostatic interactions between the charged inhibitor molecule and the charged metal surface. In acidic solutions, the metal surface may carry a charge, and the protonated amine group of this compound can be electrostatically attracted to it. This process is also facilitated by van der Waals forces between the long dodecyl chains of the adsorbed molecules, which contribute to a more ordered and stable protective film. researchgate.net
Chemisorption involves the formation of coordinate covalent bonds between the inhibitor and the metal. This occurs through electron sharing or transfer from the inhibitor molecule to the vacant d-orbitals of the metal atoms. mdpi.com The lone pair of electrons on the nitrogen atom and the π-electrons in the carboxyl group of this compound can participate in this type of bonding, creating a much stronger and more stable bond to the surface than physisorption. mdpi.commdpi.com
The nature of the adsorption can be inferred from thermodynamic parameters, particularly the standard Gibbs free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol or less negative are typically associated with physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. mdpi.comekb.eg For many surfactant-type inhibitors, the process is a mixed mode, involving both physical and chemical interactions. researchgate.netdntb.gov.ua
Table 2: Comparison of Physisorption and Chemisorption in Corrosion Inhibition
| Characteristic | Physisorption | Chemisorption |
|---|---|---|
| Nature of Forces | Weak electrostatic forces (e.g., van der Waals, dipole-dipole) | Strong chemical bond formation (covalent/coordinate bonds) |
| Adsorption Enthalpy | Low (typically < 40 kJ/mol) | High (typically > 80 kJ/mol) |
| Gibbs Free Energy (ΔG°ads) | Around -20 kJ/mol or less negative | Around -40 kJ/mol or more negative |
| Reversibility | Generally reversible | Generally irreversible |
| Layer Formation | Can form multilayers | Forms a monolayer |
| Effect of Temperature | Adsorption decreases with increasing temperature | Adsorption can increase with increasing temperature initially |
Adsorption Mechanisms on Metal Surfaces
Influence of Molecular Structure on Adsorption Efficacy
The effectiveness of an organic corrosion inhibitor is intrinsically linked to its ability to adsorb onto a metal surface, forming a protective barrier. The molecular structure of this compound is well-suited for this purpose. Its long C12 hydrocarbon tail (dodecyl group) is hydrophobic, which helps in the formation of a dense, non-polar layer that can repel water and corrosive species from the metal surface.
The hydrophilic head contains both a secondary amine (-NH-) and a carboxylic acid (-COOH) group. These polar functional groups can act as adsorption centers. The lone pair of electrons on the nitrogen atom and the charged carboxylate group (in appropriate pH conditions) can interact with the metal surface through chemisorption, involving the sharing of electrons with the vacant d-orbitals of the metal. This dual nature allows for strong and stable adsorption.
The adsorption process can be described by isotherms such as the Langmuir model, which assumes the formation of a monolayer of the inhibitor on the metal surface. The equilibrium of adsorption can be represented by the following equation:
C / θ = 1 / K_ads + C
Electrochemical Inhibition Mechanisms (Anodic, Cathodic, Mixed)
Corrosion is an electrochemical process involving both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution or oxygen reduction) reactions. Corrosion inhibitors can be classified based on which of these reactions they primarily suppress.
Anodic Inhibitors: These compounds typically form a protective film at the anodic sites, slowing down the dissolution of the metal.
Cathodic Inhibitors: These substances inhibit the cathodic reaction.
Mixed-Type Inhibitors: These affect both the anodic and cathodic reactions.
Given its molecular structure, this compound is likely to function as a mixed-type inhibitor . The protonated amine group can be electrostatically attracted to the cathodic sites on the metal surface, where it can interfere with the hydrogen evolution reaction. Simultaneously, the carboxylate group can coordinate with the positively charged metal ions at the anodic sites, forming a complex that hinders further metal dissolution. This dual action provides comprehensive protection against corrosion. The general classification of corrosion inhibitors is presented in Table 1.
| Inhibitor Type | Mechanism of Action | Effect on Corrosion Potential |
| Anodic | Forms a passive film on anodic sites, slowing metal dissolution. | Shifts the corrosion potential to more positive (noble) values. |
| Cathodic | Suppresses the cathodic reaction (e.g., hydrogen evolution). | Shifts the corrosion potential to more negative (active) values. |
| Mixed | Affects both anodic and cathodic reactions. | Causes a minimal shift in the corrosion potential. |
Development of this compound-Based Corrosion Inhibitors
The development of corrosion inhibitors based on this compound would leverage its inherent properties as an amino acid-derived surfactant. The synthesis of this compound typically involves the reaction of dodecylamine (B51217) with an acrylic acid derivative, such as methyl acrylate (B77674), followed by hydrolysis. This process is relatively straightforward, making it a potentially cost-effective option for industrial applications.
Further development could involve modifying its molecular structure to enhance specific properties. For example, introducing other functional groups could improve its solubility in different media or increase its adsorption strength on various metal surfaces. The formulation of inhibitor packages could also be explored, where this compound is combined with other inhibitors to create synergistic effects, providing enhanced protection across a wider range of corrosive environments. The development of amino acid-derived inhibitors is an active area of research, with a focus on creating environmentally friendly and highly efficient corrosion protection solutions. mdpi.com
Applications in Materials Science and Nanotechnology
The unique amphiphilic nature of this compound makes it a candidate for various applications in materials science and nanotechnology, although specific examples are not widely documented. Its ability to self-assemble at interfaces could be exploited for the surface modification of materials, imparting properties such as hydrophobicity or improved biocompatibility.
In the realm of nanotechnology, surfactants like this compound can be used as stabilizing agents for nanoparticles, preventing their agglomeration and controlling their growth during synthesis. The functional groups on the molecule could also serve as anchoring points for further chemical modifications, allowing for the creation of tailored nanomaterials with specific functionalities.
Tailored Molecule Development for Niche Applications
The structure of this compound offers a versatile platform for the development of tailored molecules for specialized applications. By modifying the length of the alkyl chain, the type of polar head group, or by introducing additional functional moieties, its properties can be fine-tuned to meet the demands of specific niche applications.
For example, in the field of functional coatings, derivatives of this compound could be designed to act as self-healing agents. Upon damage to the coating, these molecules could migrate to the defect and form a new protective layer, thus extending the service life of the material. In biomedical applications, its biocompatibility could be enhanced to create surfaces that resist biofouling or promote specific cellular interactions. The potential for such molecular tailoring opens up a wide range of possibilities for the application of this compound and its derivatives in advanced materials.
Environmental Fate and Degradation Studies
Biodegradation Pathways and Mechanisms
The breakdown of 3-dodecylaminopropionic acid in the environment is primarily driven by microbial activity, with potential contributions from abiotic processes.
Microbial Degradation Processes
While specific studies exclusively detailing the microbial degradation of this compound are limited, the broader class of amphoteric surfactants is known to be biodegradable. The degradation process is expected to involve the cleavage of the molecule into smaller, more readily metabolized components.
A plausible pathway for the microbial breakdown of this compound involves the catabolism of the β-alanine portion of the molecule. For instance, a β-alanine catabolism pathway has been identified in Pseudomonas sp. strain AAC, which degrades 12-aminododecanoate. pjoes.com This pathway converts β-alanine to malonate semialdehyde, which is then further metabolized to acetyl-CoA, a central metabolite in cellular respiration. frontiersin.org
The degradation of the dodecyl (C12) alkyl chain is likely to proceed through pathways established for other long-chain alkanes. Bacteria from the genera Pseudomonas and Rhodococcus are well-known for their ability to degrade a wide range of hydrocarbons, including long-chain alkanes. nih.govresearchgate.net The initial step in the aerobic degradation of n-alkanes is typically the oxidation of a terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid. This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down into two-carbon acetyl-CoA units.
Bacteria such as Pseudomonas sp. strain BERT, isolated from activated sludge, have been shown to utilize primary long-chain alkylamines as their sole source of nitrogen, carbon, and energy. nih.gov This strain initiates degradation through the cleavage of the C(alkyl)-N bond, producing an alkanal that is subsequently oxidized to a fatty acid. nih.gov
Table 1: Potential Microbial Genera Involved in the Degradation of this compound Components
| Microbial Genus | Potential Role in Degradation |
| Pseudomonas | Degradation of β-alanine and long-chain alkylamines. pjoes.comnih.gov |
| Rhodococcus | Degradation of long-chain alkanes. researchgate.net |
Behavior in Wastewater Treatment Processes
Wastewater treatment plants (WWTPs) are a primary receiving environment for surfactants like this compound. The removal of surfactants in WWTPs occurs through a combination of biodegradation and sorption to sludge.
Amphoteric surfactants are generally considered to be well-removed in conventional activated sludge processes. The efficiency of removal can be influenced by various factors, including the concentration of the surfactant, the microbial population in the activated sludge, and the operating conditions of the treatment plant. nih.govmoleaer.com High concentrations of surfactants can sometimes have an inhibitory effect on the microbial activity in activated sludge. pjoes.com
The long alkyl chain of this compound suggests a potential for sorption to the solid phase (sludge) during wastewater treatment. This adsorbed portion would then be removed from the aqueous phase and either be further degraded in the sludge or disposed of with the sludge. Studies on other surfactants have shown that both biodegradation and sorption are important removal mechanisms.
Assessment of Environmental Persistence and Transformation Products
The environmental persistence of a chemical is determined by its resistance to degradation. Given that amphoteric surfactants are generally biodegradable, this compound is not expected to be highly persistent in the environment.
The degradation of this compound will lead to the formation of transformation products (metabolites). While specific transformation products for this compound have not been extensively studied, based on the proposed degradation pathways, potential intermediates can be predicted.
Table 2: Predicted Transformation Products of this compound
| Parent Compound | Predicted Transformation Product | Potential Formation Pathway |
| This compound | Dodecylamine (B51217) | Cleavage of the bond between the nitrogen and the propionic acid moiety. |
| This compound | Propionic acid | Cleavage of the bond between the nitrogen and the dodecyl chain. |
| This compound | Dodecanal | Oxidative deamination of dodecylamine. nih.gov |
| This compound | Dodecanoic acid | Oxidation of dodecanal. nih.gov |
| This compound | Malonate semialdehyde | Transamination of the β-alanine moiety. frontiersin.org |
| This compound | Acetyl-CoA | Oxidative decarboxylation of malonate semialdehyde. frontiersin.org |
The ultimate fate of these transformation products is further degradation to simpler molecules such as carbon dioxide, water, and inorganic nitrogen. However, the potential for some of these intermediates to persist temporarily in the environment warrants further investigation. The environmental risk assessment of any chemical should ideally include an evaluation of its transformation products, as they may have different toxicological profiles than the parent compound. sci-hub.senih.gov
Analytical Chemistry for Characterization and Quantification
Chromatographic Techniques
Chromatographic methods are essential for separating 3-Dodecylaminopropionic acid from complex mixtures and for its quantification.
Gas Chromatography (GC): Due to the low volatility and polar nature of amino acids, direct analysis of this compound by GC is challenging. Therefore, a chemical derivatization step is required to convert the polar amine and carboxylic acid groups into more volatile, less polar functional groups. jfda-online.commdpi.com Common derivatization techniques include:
Silylation: Reacting the molecule with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace the active hydrogens on the N-H and O-H groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups.
Esterification followed by Acylation: A two-step process where the carboxylic acid is first converted to an ester (e.g., a methyl ester), and then the amine group is acylated. mdpi.com
Once derivatized, the compound can be analyzed using a GC system, typically equipped with a nonpolar or medium-polarity capillary column (e.g., polysiloxane-based) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. nih.gov
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of this compound without the need for derivatization. acs.org Reversed-phase HPLC (RP-HPLC) is the most common mode used. sielc.com
Stationary Phase: A C18 (octadecylsilane) column is typically employed, which separates compounds based on their hydrophobicity. sielc.com
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. The pH of the aqueous component is often controlled with an acid, such as formic acid or phosphoric acid, to suppress the ionization of the carboxylic acid group and ensure good peak shape. sielc.com
Detection: Since this compound lacks a strong chromophore, UV detection at low wavelengths (~210 nm) has limited sensitivity. myfoodresearch.com More sensitive detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (LC-MS). nih.gov Alternatively, pre-column or post-column derivatization with a fluorescent reagent like o-phthaldialdehyde (OPA) allows for highly sensitive fluorescence detection. who.intbco-dmo.org
Hyphenated Chromatographic Methods
Hyphenated chromatographic techniques, which couple a separation method with a sensitive detection technique, are powerful tools for the analysis of this compound, especially in complex matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly well-suited method. shimadzu.comlcms.czresearchgate.net
In a typical LC-MS/MS setup for amphoteric surfactants, a reversed-phase column, such as a C8 or C18, is often employed for separation. shimadzu.comlcms.cz The mobile phase composition is critical for achieving good chromatographic resolution. A common approach involves a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol. shimadzu.comlcms.cz
For detection, electrospray ionization (ESI) is a common interface, as it is effective for ionizing polar molecules like this compound. The mass spectrometer can be operated in either positive or negative ion mode, depending on the pH of the mobile phase and the desired sensitivity. In positive ion mode, the protonated molecule [M+H]⁺ would be monitored, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. shimadzu.com
A hypothetical LC-MS/MS method for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
| Chromatography | |
| Column | C8 Reversed-Phase (e.g., 100 mm x 2.0 mm, 1.9 µm) shimadzu.com |
| Mobile Phase A | 10 mM Ammonium Acetate in Water shimadzu.com |
| Mobile Phase B | Acetonitrile/Isopropanol (80:20) with 10 mM Ammonium Acetate shimadzu.com |
| Gradient | 0-1 min: 20% B; 1-5 min: 20-80% B; 5-6 min: 80% B; 6-6.1 min: 80-20% B; 6.1-8 min: 20% B |
| Flow Rate | 0.3 mL/min shimadzu.com |
| Column Temperature | 40 °C shimadzu.com |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative Switching shimadzu.com |
| Monitored Ions (Positive) | Precursor: m/z 258.2; Product Ions: To be determined experimentally |
| Monitored Ions (Negative) | Precursor: m/z 256.2; Product Ions: To be determined experimentally |
This table presents a hypothetical set of parameters based on typical methods for similar amphoteric surfactants. Actual conditions would require optimization.
Electrochemical and Titrimetric Analysis
Electrochemical and titrimetric methods offer simpler and more cost-effective alternatives to chromatographic techniques for the quantification of this compound, particularly in less complex samples.
Potentiometric titration is a widely used method for the analysis of surfactants and amino acids. nih.govresearchgate.netnih.gov Given the amphoteric nature of this compound, which possesses both a carboxylic acid group and a secondary amine group, it can be titrated with both a standard acid and a standard base.
The titration involves monitoring the potential of a suitable indicator electrode as a function of the volume of titrant added. The endpoint of the titration, which corresponds to the equivalence point, is determined from the inflection point of the titration curve.
For the titration of the carboxylic acid group, a standard solution of a strong base, such as sodium hydroxide, would be used as the titrant. The reaction proceeds as follows:
Conversely, the amino group can be titrated with a standard solution of a strong acid, such as hydrochloric acid:
A pH electrode is typically used as the indicator electrode for these titrations. The choice of titrant and the initial pH of the sample solution are critical for obtaining a sharp and accurate endpoint.
Conductometry is a valuable technique for studying the aggregation behavior of surfactants, including the determination of the critical micelle concentration (CMC). The principle of this method is based on the change in the electrical conductivity of a surfactant solution as its concentration is varied.
Below the CMC, surfactant molecules exist predominantly as individual monomers. As the concentration increases and surpasses the CMC, the monomers begin to aggregate to form micelles. This aggregation leads to a change in the mobility of the charge carriers in the solution, resulting in a distinct break in the plot of conductivity versus concentration.
To determine the CMC of this compound, a series of solutions with varying concentrations would be prepared, and their conductivities measured at a constant temperature. The CMC is identified as the concentration at which a sharp change in the slope of the conductivity versus concentration plot occurs. This data is crucial for understanding the surface-active properties of the compound.
| Property | Description |
| Principle | Measurement of the electrical conductivity of a solution. |
| Application | Determination of the Critical Micelle Concentration (CMC) of surfactants. |
| Methodology | A plot of conductivity versus the concentration of this compound is generated. The CMC is determined from the inflection point of this plot. |
| Significance | Provides insight into the self-aggregation and surface activity of the molecule. |
Advanced Techniques for Structural Elucidation
The definitive structural elucidation of this compound relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons in the dodecyl chain, the propylene (B89431) group, and the amine and carboxylic acid groups. The chemical shifts, integration values, and coupling patterns of these signals would confirm the connectivity of the atoms. For instance, the long alkyl chain would exhibit characteristic signals in the upfield region (around 0.8-1.6 ppm). The protons on the carbons adjacent to the nitrogen and the carboxyl group would appear at lower fields due to deshielding effects.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield chemical shift (typically >170 ppm). The carbons of the dodecyl chain would appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.
Molecular Ion Peak: In the mass spectrum, the molecular ion peak (M⁺ or [M+H]⁺) would confirm the molecular weight of this compound (C₁₅H₃₁NO₂), which is 257.41 g/mol .
Fragmentation Pattern: The fragmentation pattern provides valuable structural information. Common fragmentation pathways for molecules containing both amine and carboxylic acid functionalities include the loss of the carboxyl group (-COOH, 45 Da) and cleavage at the C-C bonds adjacent to the nitrogen atom. The long dodecyl chain can also undergo characteristic fragmentation, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units).
By combining the information from these advanced analytical techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved.
Q & A
Q. How should researchers document methodological limitations when studying this compound’s environmental impact?
- Methodological Answer : Explicitly report:
- Purity : Batch-specific impurities (e.g., residual dodecylamine).
- Ecotoxicity Assays : Use standardized organisms (e.g., Daphnia magna) and disclose test conditions (pH, temperature).
- Data Transparency : Share raw chromatograms and spectral data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
